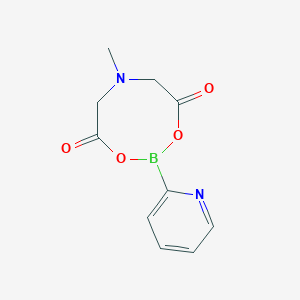

6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Description

6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a heterocyclic compound that features a boron atom integrated into its ring structure

Properties

IUPAC Name |

6-methyl-2-pyridin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(17-10(15)7-13)8-4-2-3-5-12-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKJACZNFHBYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

These methods are advantageous due to their efficiency, reduced waste, and lower energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the boron-containing ring, potentially leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the boron-containing ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various boron-oxygen compounds, while substitution reactions can produce a range of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione exhibit significant biological activities, including anticancer properties. The presence of the pyridine moiety enhances interactions with biological targets, making this compound a candidate for further exploration in cancer therapeutics. Studies have shown that modifications of the pyridine ring can lead to enhanced cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

The compound's structural analogs have demonstrated antimicrobial activity. For instance, derivatives with different substituents on the pyridine ring have been shown to exhibit varying degrees of effectiveness against bacterial strains. This suggests that this compound could be explored for developing new antimicrobial agents.

Materials Science

Polymer Chemistry

The unique dioxazaborocane framework allows for potential applications in polymer chemistry. The compound can serve as a building block for synthesizing boron-containing polymers that exhibit improved thermal stability and mechanical properties. Its ability to undergo various chemical reactions makes it suitable for creating functionalized polymers with specific properties tailored for industrial applications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving the reaction of pyridine derivatives with boron-containing reagents. The ability to modify the structure by substituting different groups on the pyridine ring allows researchers to explore a wide range of derivatives with potentially enhanced biological activities and material properties .

Interaction Studies

Understanding the interactions between this compound and biological systems is crucial for advancing its therapeutic potential. Interaction studies often focus on the binding affinity of the compound to various biological targets such as enzymes or receptors involved in disease pathways. Such studies are essential for elucidating the mechanism of action and optimizing the compound for clinical use .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated cytotoxic effects against breast cancer cell lines | Showed significant reduction in cell viability with modified derivatives |

| Antimicrobial Activity Assessment | Tested against Gram-positive and Gram-negative bacteria | Identified several derivatives with promising antimicrobial effects |

| Polymer Synthesis Research | Developed boron-containing polymers using dioxazaborocane derivatives | Demonstrated improved thermal stability compared to traditional polymers |

Mechanism of Action

The mechanism by which 6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. This interaction can modulate biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their functional groups and overall structure.

Imidazo[1,2-a]pyridines: These compounds have a fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.

Uniqueness

6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets .

Biological Activity

6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound notable for its unique structural features and potential biological activities. This compound, characterized by the presence of a pyridine moiety and a dioxazaborocane framework, has garnered attention in medicinal chemistry due to its stability and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is CHBNO, with a molecular weight of approximately 234.02 g/mol. The compound features a dioxazaborocane ring that contributes to its stability and biological activity.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities. The biological efficacy of this compound is primarily attributed to the functional groups present in its structure. Key activities include:

- Antimicrobial Properties : Structural analogs have shown effectiveness against various bacterial strains.

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression.

- Potential Antitumor Activity : The compound's ability to interact with biological targets suggests potential applications in cancer therapy.

The biological activity largely depends on the interactions between the compound's functional groups and specific biological targets. For instance:

- Pyridine Moiety : Enhances interactions with cellular receptors and enzymes.

- Dioxazaborocane Framework : Provides stability while allowing for potential modifications to improve bioactivity.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione | Contains thiophene instead of pyridine | Antimicrobial properties |

| 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione | Vinyl group addition | Potential use in polymer chemistry |

| 6-Methyl-2-(trifluoromethylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | Trifluoromethyl substitution | Enhanced lipophilicity and potential drug-like properties |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The synthesis methods developed are crucial for producing the compound in sufficient quantities for further research. Interaction studies have demonstrated that the compound can effectively block specific cellular pathways involved in inflammatory responses and tumor growth.

Case Studies

- Inhibition of p38 MAP Kinase : A study demonstrated that similar compounds effectively inhibited p38 MAP kinase activity in vitro and showed promise in vivo for treating conditions like arthritis through cytokine modulation .

- Antitumor Efficacy : Preclinical evaluations indicated that derivatives of this compound exhibited potent antiproliferative effects on various cancer cell lines. The combination of these compounds with existing chemotherapeutics resulted in enhanced antitumor activity .

Q & A

Basic Research Question

- Infrared (IR) spectroscopy : Identify characteristic B-O (1250–1350 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretching vibrations to confirm the dioxazaborocane core .

- NMR analysis : Use and NMR to assign pyridinyl protons (δ 7.5–8.5 ppm) and sp³-hybridized methyl groups (δ 1.2–1.5 ppm). For boron-containing systems, NMR can detect tetrahedral boron environments (δ 10–20 ppm) .

- UV-Vis spectroscopy : Monitor π→π* transitions in the pyridine ring (λ~250–270 nm) to assess electronic interactions .

What experimental design strategies optimize reaction conditions for synthesizing derivatives of this compound?

Advanced Research Question

- Design of Experiments (DOE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between boronic acid equivalents, reaction time, and solvent dielectric constant .

- Response Surface Methodology (RSM) : Optimize yield and selectivity by modeling nonlinear relationships between variables. Use central composite designs to refine conditions (e.g., 65°C, 0.5 mol% catalyst, THF solvent) .

How can computational chemistry guide the design of novel derivatives with enhanced reactivity?

Advanced Research Question

- Quantum chemical calculations : Perform density functional theory (DFT) to map reaction pathways (e.g., transition states for boronate ester formation). Use software like Gaussian or ORCA to predict activation energies .

- Reaction path search algorithms : Implement automated workflows (e.g., the AFIR method) to explore substituent effects. For instance, introducing electron-withdrawing groups on the pyridine ring may stabilize boron-centered intermediates .

How to address contradictions between spectroscopic data and predicted structures?

Advanced Research Question

- Multi-technique validation : Cross-reference NMR data with X-ray crystallography (if crystals are obtainable). For example, discrepancies in chemical shifts may arise from dynamic effects in solution, which solid-state structures can resolve .

- Isotopic labeling : Use deuterated analogs to confirm proton assignments in crowded spectral regions (e.g., overlapping methyl and pyridine signals) .

What strategies are effective for studying structure-activity relationships (SAR) in related heterocyclic systems?

Advanced Research Question

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., methyl vs. phenyl groups) and evaluate their electronic effects via Hammett plots. For example, logP measurements can correlate lipophilicity with biological activity .

- In silico docking : Use molecular dynamics simulations to predict binding affinities to target proteins (e.g., enzymes with boron-binding active sites). Validate with in vitro assays .

How to mitigate side reactions during functionalization of the dioxazaborocane core?

Advanced Research Question

- Protecting group strategies : Temporarily block reactive sites (e.g., boron with diethanolamine) during derivatization of the pyridine ring. Deprotect under mild acidic conditions (pH 4–5) .

- Kinetic profiling : Use stopped-flow IR or UV-Vis to monitor intermediate lifetimes. Adjust reagent addition rates to minimize byproduct formation (e.g., dimerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.